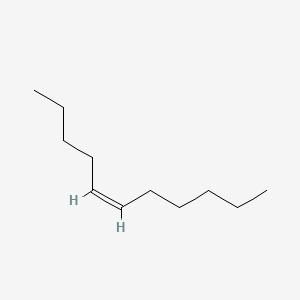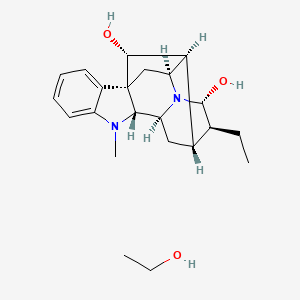
Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 9-chloro-6-(2-cyclopropylethyl)-4,5,6,7-tetrahydro-5-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 9-chloro-6-(2-cyclopropylethyl)-4,5,6,7-tetrahydro-5-methyl- is a complex organic compound that belongs to the class of benzodiazepines This compound is characterized by its unique structure, which includes an imidazo ring fused to a benzodiazepine core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 9-chloro-6-(2-cyclopropylethyl)-4,5,6,7-tetrahydro-5-methyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazo Ring: This step involves the cyclization of a suitable precursor to form the imidazo ring.
Introduction of the Benzodiazepine Core: The imidazo ring is then fused with a benzodiazepine core through a series of condensation reactions.
Functional Group Modifications:
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), often in the presence of catalysts.
Major Products:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
科学研究应用
Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 9-chloro-6-(2-cyclopropylethyl)-4,5,6,7-tetrahydro-5-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-anxiety, sedative, and anticonvulsant properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its therapeutic effects. The pathways involved include the enhancement of GABAergic transmission, which results in sedative and anxiolytic effects.
相似化合物的比较
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its potent anxiolytic effects.
Alprazolam: Commonly used for the treatment of anxiety disorders.
Uniqueness: Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 9-chloro-6-(2-cyclopropylethyl)-4,5,6,7-tetrahydro-5-methyl- is unique due to its specific structural features, such as the imidazo ring and the cyclopropylethyl group. These features contribute to its distinct pharmacological profile and potential therapeutic applications.
属性
CAS 编号 |
257891-59-1 |
|---|---|
分子式 |
C16H20ClN3O |
分子量 |
305.80 g/mol |
IUPAC 名称 |
6-chloro-10-(2-cyclopropylethyl)-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one |
InChI |
InChI=1S/C16H20ClN3O/c1-10-8-20-15-12(9-19(10)5-4-11-2-3-11)6-13(17)7-14(15)18-16(20)21/h6-7,10-11H,2-5,8-9H2,1H3,(H,18,21) |
InChI 键 |
QYGWFIGDQHROEV-UHFFFAOYSA-N |
规范 SMILES |
CC1CN2C3=C(CN1CCC4CC4)C=C(C=C3NC2=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![11-[[(3aS,5aR,5bR,7aS,11aS,11bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid](/img/structure/B12716461.png)





